

Unveiling the Solid-State Architecture of 4-(Undecyloxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Undecyloxy)benzoic acid

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This technical guide provides an in-depth exploration of the crystal structure of **4-(Undecyloxy)benzoic acid**, a molecule of interest in materials science and pharmaceutical research. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document leverages crystallographic data from its homologous series to present a representative molecular and supramolecular architecture. The experimental protocols for synthesis and structural determination, crucial for such analyses, are also detailed herein.

Molecular and Crystal Structure Overview

4-(Undecyloxy)benzoic acid belongs to the homologous series of p-n-alkoxybenzoic acids. A cardinal structural feature of these compounds in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.^{[1][2]} This robust supramolecular synthon dictates the primary packing arrangement in the crystal lattice. The long undecyloxy chain influences the overall packing, often leading to layered structures.

Although specific crystallographic data for **4-(Undecyloxy)benzoic acid** is not available, studies on its homologs, such as p-n-hexoxybenzoic acid and p-n-octoxybenzoic acid, provide significant insights into its likely crystal packing.^[1] These studies reveal that the alkyl chains typically adopt an all-trans extended conformation. The molecules arrange themselves into stacked layers of hydrogen-bonded dimers.

Representative Crystallographic Data

The following tables summarize the crystallographic data for a representative homolog, p-n-octoxybenzoic acid, which is expected to share significant structural similarities with **4-(Undecyloxy)benzoic acid**.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement for p-n-Octoxybenzoic Acid[\[1\]](#)

Parameter	Value
Empirical Formula	C ₁₅ H ₂₂ O ₃
Formula Weight	250.33
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	13.442(4)
b (Å)	4.869(2)
c (Å)	12.192(2)
α (°)	88.58(2)
β (°)	116.76(2)
γ (°)	88.91(2)
Volume (Å ³)	709.8
Z	2

Table 2: Selected Bond Lengths for p-n-Octoxybenzoic Acid (Å)[\[1\]](#)

Bond	Length (Å)
C(carboxyl) - O(hydroxyl)	1.314
C(carboxyl) = O(carbonyl)	1.216
C(aromatic) - C(carboxyl)	1.481
C(aromatic) - O(ether)	1.363
O(ether) - C(alkyl)	1.435

Table 3: Hydrogen Bond Geometry for p-n-Octoxybenzoic Acid (Å, °)[1]

D—H···A	d(D-H)	d(H···A)	d(D···A)	∠(DHA)
O—H···O	-	-	2.646	-

Note: D = Donor atom, A = Acceptor atom. Hydrogen atom positions were not explicitly determined in the referenced study but are inferred from the O···O distance.

Experimental Protocols

Synthesis of 4-(Undecyloxy)benzoic Acid

A common method for the synthesis of p-n-alkoxybenzoic acids is through the Williamson ether synthesis.

Materials:

- p-Hydroxybenzoic acid
- 1-Bromoundecane
- Potassium hydroxide (KOH)
- Methanol
- Hydrochloric acid (HCl)

- Ethanol or acetic acid for recrystallization

Procedure:

- Dissolve p-Hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.
- Reflux the reaction mixture for 7 to 8 hours.
- Add a 10% aqueous KOH solution (20 ml) and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.
- After cooling the solution, acidify it with HCl to precipitate the crude **4-(Undecyloxy)benzoic acid**.
- Filter the precipitate and wash with water.
- Purify the product by recrystallization from ethanol or acetic acid to obtain the final product.

Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like **4-(Undecyloxy)benzoic acid** is typically achieved through single-crystal X-ray diffraction.^[3]

1. Crystallization:

- High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer.^[3]
- The crystal is placed in a monochromatic X-ray beam.
- The diffraction pattern is collected on a detector as the crystal is rotated.^[4]

3. Data Processing and Structure Solution:

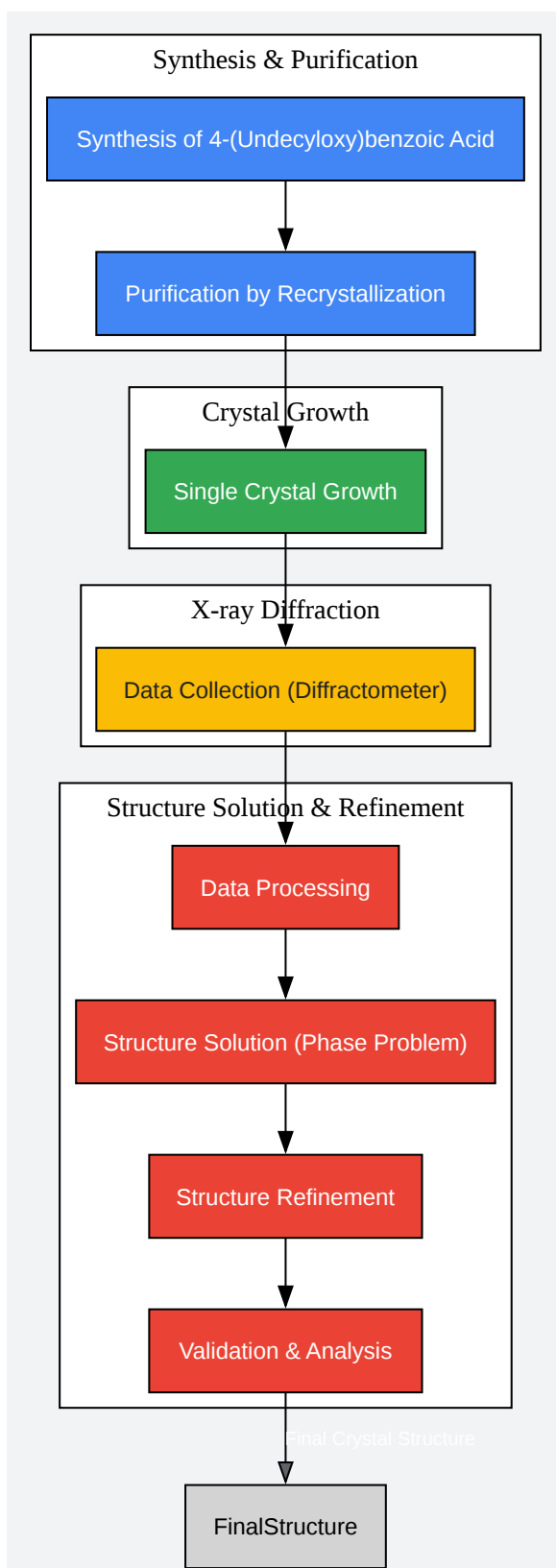
- The collected diffraction data is processed to determine the unit cell dimensions and space group.[4]
- The integrated intensities of the reflections are used to solve the phase problem and generate an initial electron density map.
- An initial molecular model is built into the electron density map.

4. Structure Refinement:

- The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to achieve the best possible fit.[5]

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.



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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-(Undecyloxy)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100292#crystal-structure-of-4-undecyloxy-benzoic-acid]

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